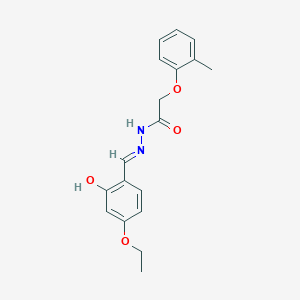
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as EHAH, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. EHAH is a hydrazone derivative that has been synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is not fully understood. However, it has been suggested that N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide exerts its pharmacological effects by interacting with cellular targets and modulating various signaling pathways. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in epigenetic regulation.
Biochemical and Physiological Effects:
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit cell migration, and reduce the expression of various oncogenes. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to modulate the expression of various cytokines and chemokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple and efficient method. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit potent pharmacological properties, making it an ideal candidate for drug development. However, N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has some limitations for lab experiments. It is a hydrazone derivative, which can undergo hydrolysis under certain conditions. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide also has limited solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide. One of the potential applications of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is in the development of novel anticancer drugs. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit potent anticancer activity, making it an ideal candidate for drug development. Future studies can focus on optimizing the pharmacological properties of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide by modifying its chemical structure. Another potential application of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is in the development of novel antimicrobial agents. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit potent antimicrobial activity, making it an ideal candidate for the development of new antibiotics. Future studies can focus on identifying the cellular targets of N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide and elucidating its mechanism of action.
Synthesis Methods
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been synthesized using a simple and efficient method that involves the reaction of 4-ethoxy-2-hydroxybenzaldehyde and 2-(2-methylphenoxy)acetic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using recrystallization.
Scientific Research Applications
N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. N'-(4-ethoxy-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating the anti-apoptotic proteins. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi.
properties
IUPAC Name |
N-[(E)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-9-8-14(16(21)10-15)11-19-20-18(22)12-24-17-7-5-4-6-13(17)2/h4-11,21H,3,12H2,1-2H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHWELGEQLCMI-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6013338.png)

![3-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]pyridine](/img/structure/B6013351.png)
![1,1,1-trifluoro-2,3,4-pentanetrione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B6013359.png)
![2-{1-cyclopentyl-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6013369.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B6013371.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-isoquinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6013375.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6013380.png)
![2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6013393.png)
![N-[4-(benzoylamino)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6013401.png)
![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6013413.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6013425.png)